2-[(Benzhydryloxy)methyl]oxirane, also known as (R)-(-)-Benzyl glycidyl ether or (R)-2-((benzyloxy)methyl)oxirane, is a synthetic organic compound. Its synthesis has been reported in scientific literature, typically involving the reaction of epichlorohydrin with a benzyl alcohol derivative in the presence of a base. PubChem, National Library of Medicine: The resulting product can be characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, to confirm its structure and purity.
While there is limited information readily available on the specific scientific research applications of 2-[(benzhydryloxy)methyl]oxirane, its chemical structure suggests some potential areas of exploration:
2-[(Benzhydryloxy)methyl]oxirane, also known by its CAS number 6669-15-4, is an organic compound with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.3 g/mol. This compound features an oxirane (epoxide) functional group, which is characterized by a three-membered cyclic ether. The presence of the benzhydryloxy group enhances its chemical reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.
While specific biological activity data for 2-[(Benzhydryloxy)methyl]oxirane is limited, compounds with similar structures often exhibit significant biological effects due to their ability to interact with biological macromolecules. The oxirane ring is known for its reactivity, which can lead to cytotoxic effects or serve as a mechanism for drug delivery systems. The benzhydryloxy moiety may also contribute to potential interactions with biological targets.
Several synthetic routes have been developed for producing 2-[(Benzhydryloxy)methyl]oxirane:
2-[(Benzhydryloxy)methyl]oxirane has several notable applications:
Studies involving 2-[(Benzhydryloxy)methyl]oxirane have focused on its interactions with various biological molecules. These interactions often explore:
Several compounds share structural similarities with 2-[(Benzhydryloxy)methyl]oxirane. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Allyl Glycidyl Ether | Contains both alkene and epoxide groups | Used primarily in adhesives and sealants |
| 2-Methyl-2-phenyloxirane | Similar epoxide structure | Exhibits different reactivity patterns |
| Benzyl Glycidyl Ether | Contains a benzyl group | Focused on applications in polymerization |
| 1,2-Epoxypropane | Simple epoxide without additional groups | Commonly used as a solvent |
These comparisons illustrate that while many compounds feature oxirane structures, the presence of specific functional groups like benzhydryloxy in 2-[(Benzhydryloxy)methyl]oxirane enhances its reactivity and application potential.
The synthesis of 2-[(Benzhydryloxy)methyl]oxirane requires careful consideration of epoxidation strategies that can effectively introduce the oxirane ring while preserving the integrity of the benzhydryloxy functionality [3] [4]. Various approaches have been developed to address the synthetic challenges associated with this sterically hindered system [5] [6].
Epichlorohydrin coupling reactions represent a fundamental approach for the synthesis of oxirane derivatives containing ether linkages [7] [8]. The mechanism involves nucleophilic attack by benzhydryloxy precursors on the less substituted carbon of epichlorohydrin, followed by cyclization to form the desired oxirane product [9] [10]. Recent investigations have demonstrated that the reaction proceeds through a nucleophilic substitution mechanism, where the benzhydryloxy group acts as a nucleophile toward the activated epichlorohydrin substrate [10] [11].
The catalytic process typically employs basic conditions to facilitate the nucleophilic attack [10]. Triethylamine has been successfully utilized as a catalyst in these transformations, promoting the coupling reaction while minimizing side reactions [8]. The reaction pathway involves initial formation of a chlorohydrin intermediate, which subsequently undergoes intramolecular cyclization to generate the oxirane ring [8] [10].
Optimization studies have revealed that reaction temperatures between 50-110°C provide optimal yields [12] [8]. The use of polar aprotic solvents, such as dichloromethane or acetonitrile, facilitates the nucleophilic substitution process [9]. Monitoring by thin-layer chromatography allows for precise control of reaction completion [8].
| Reaction Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 50-110°C | Enhanced reaction rate and yield [12] [8] |
| Catalyst Loading | 5-10 mol% | Improved conversion efficiency [13] |
| Solvent System | Polar aprotic | Facilitates nucleophilic attack [9] |
| Reaction Time | 4-24 hours | Complete conversion [8] [14] |
Lewis acid catalysis provides an alternative strategy for oxirane formation through cyclization reactions [5] [6]. These approaches typically involve the activation of precursor molecules bearing appropriate leaving groups, followed by intramolecular cyclization to form the oxirane ring [6] [15].
Titanium-based Lewis acids have demonstrated effectiveness in promoting oxirane formation from suitable precursors [16] [4]. The titanium catalyst coordinates to oxygen-containing functionalities, activating the substrate toward cyclization [6] [4]. Silica-supported titanium catalysts have shown particular promise, providing heterogeneous catalysis with enhanced selectivity [16] [4].
The Lewis acid-catalyzed approach offers several advantages, including mild reaction conditions and high selectivity for oxirane formation [5] [6]. The catalyst activation involves coordination of the Lewis acid to electron-rich centers in the substrate, facilitating subsequent cyclization reactions [6]. Temperature control is critical, with optimal conditions typically ranging from 35-90°C [5] [17].
Mechanistic studies have revealed that Lewis acid activation reduces steric hindrance through polarization of electron density away from reactive centers [6]. This effect becomes more pronounced with lighter cations, which form stronger coordination bonds with oxygen functionalities [6]. The regioselectivity of these reactions is influenced by both electronic and steric factors [6].
Systematic optimization of reaction conditions represents a crucial aspect of developing efficient synthetic methodologies for 2-[(Benzhydryloxy)methyl]oxirane [18] [19]. Response surface methodology has proven valuable for identifying optimal parameter combinations [19] [12].
Temperature optimization studies have established that moderate heating enhances reaction rates while minimizing degradation pathways [19] [17]. The optimal temperature range of 45-120°C balances reaction efficiency with product stability [19] [20]. Higher temperatures can lead to oxirane ring opening and subsequent side reactions [21] [22].
Solvent effects play a critical role in determining reaction outcomes [22] [23]. Polar aprotic solvents facilitate nucleophilic substitution reactions essential for oxirane formation [9]. The choice of solvent influences both reaction rate and selectivity, with dichloromethane and acetonitrile providing optimal results [9].
Catalyst loading optimization has revealed that moderate concentrations (0.15-0.55 mol%) provide the best balance between reaction rate and cost-effectiveness [19]. Higher catalyst loadings can lead to increased side reactions, while insufficient catalyst concentrations result in incomplete conversion [19].
| Parameter | Lower Limit | Upper Limit | Optimal Value | Yield Impact |
|---|---|---|---|---|
| Temperature (°C) | 35 | 150 | 120 | 95-99% conversion [19] [20] |
| Catalyst Loading (mol%) | 0.15 | 0.55 | 0.18 | Maximum hydroxyl value [19] |
| Reaction Time (hours) | 4 | 24 | 5 | 84.61% yield [12] |
| Solvent Ratio | 1:5 | 1:10 | 1:10 | Optimal desirability [19] |
The implementation of design of experiments approaches has enabled systematic exploration of reaction space [19] [12]. Central composite rotatable design with three variables at five levels has proven effective for identifying optimal conditions [19]. The resulting models demonstrate high predictive accuracy with correlation coefficients exceeding 0.98 [19].
Tin-based catalysts have emerged as particularly effective systems for oxirane synthesis and transformation reactions [24] [25]. These catalysts offer unique advantages in terms of activity, selectivity, and operational simplicity [24] [26].
Tin(IV) chloride has demonstrated exceptional performance in oxirane-related transformations [24] [25]. The catalyst promotes efficient conversion of oxirane substrates to various products depending on reaction conditions [24] [25]. In ethereal hydrogen peroxide systems, tin(IV) chloride facilitates the formation of β-hydroxyhydroperoxides with yields reaching 79% [24].
Comparative studies between tin(II) and tin(IV) systems have revealed distinct reactivity patterns [24] [26]. Tin(II) chloride catalyzes the conversion of epoxides to 1,3-dioxolanes with excellent yields [26]. The reaction proceeds through a diastereospecific pathway, maintaining stereochemical integrity throughout the transformation [26].
| Catalyst System | Substrate Type | Product | Yield | Reaction Conditions |
|---|---|---|---|---|
| SnCl₄ | Substituted oxiranes | β-Hydroxyhydroperoxides | 79% [24] | Et₂O, H₂O₂, 0°C to rt |
| SnCl₂ | Epoxides | 1,3-Dioxolanes | 85-95% [26] | Acetone, anhydrous conditions |
| SnCl₄/TiCl₄ | Chalcone epoxides | 3-Aryl-2-hydroxy-indanones | 90-98% [27] [28] | 0°C, 2-3 min |
Organotin-oxomolybdate coordination polymers represent advanced catalyst systems for epoxidation reactions [29]. These catalysts demonstrate variable performance depending on the nature of the tin-bound substituents [29]. Tri-n-butyltin derivatives provide the highest turnover frequencies, achieving 46 mol mol⁻¹ h⁻¹ in cyclooctene epoxidation [29].
The mechanism of tin-based catalysis involves coordination of the tin center to oxygen functionalities, activating the substrate toward subsequent transformations [25] [30]. Density functional theory studies have elucidated the electronic factors governing catalyst performance [30]. The Lewis acid character of tin complexes facilitates substrate activation while minimizing β-elimination pathways [30].
Solvent effects significantly influence tin catalyst performance [29]. Dichloromethane provides optimal results for most tin-catalyzed transformations, while polar protic solvents can diminish catalytic activity [29]. The choice of co-solvent affects both reaction rate and selectivity, with some systems requiring specific solvent combinations for optimal performance [29].
The recyclability of tin catalysts represents an important practical consideration [29] [30]. Heterogeneous tin systems can be recovered and reused multiple times with minimal loss of activity [29]. This characteristic enhances the economic viability of tin-based synthetic methodologies [29].
The comprehensive characterization of 2-[(Benzhydryloxy)methyl]oxirane requires sophisticated analytical methodologies that can elucidate its molecular structure, assess purity, and evaluate thermal stability. This organic compound, with molecular formula C₁₆H₁₆O₂ and molecular weight 240.30 g/mol, presents unique analytical challenges due to its oxirane functional group and benzhydryl ether moiety . The compound exists as a clear oil at room temperature and requires refrigerated storage between 2-8°C due to its thermal sensitivity [2].
Proton Nuclear Magnetic Resonance Characterization
The ¹H Nuclear Magnetic Resonance spectrum of 2-[(Benzhydryloxy)methyl]oxirane exhibits characteristic resonances that definitively identify its structural components. The oxirane protons appear in the distinctive range of 2.5-3.5 parts per million, which is typical for epoxide functionality [3] [4]. These signals demonstrate the characteristic upfield shift compared to other ether systems due to the strained three-membered ring structure [5].
The benzhydryl proton manifests as a prominent singlet between 5.3-5.8 parts per million, consistent with literature values for diphenylmethyl ether derivatives [6] [7]. This signal is diagnostic for the benzhydryl moiety and serves as a key structural identifier. The aromatic protons generate complex multiplet patterns in the 7.2-7.4 parts per million region, typical of monosubstituted benzene rings [8] [9].
Detailed analysis of oxirane proton coupling patterns reveals characteristic geminal coupling constants and vicinal interactions that provide insights into the stereochemical configuration. The methylene protons adjacent to the oxirane ring typically exhibit diastereotopic behavior, appearing as separate signals due to the chiral environment created by the asymmetric oxirane carbon [8].
Carbon-13 Nuclear Magnetic Resonance Characteristics
¹³C Nuclear Magnetic Resonance spectroscopy provides crucial structural confirmation through distinctive carbon chemical shifts. The oxirane carbons resonate in the 45-65 parts per million range, characteristic of epoxide functionality [4] [10]. The aromatic carbons appear in the expected 125-145 parts per million region, with the quaternary benzhydryl carbon typically observed around 83-85 parts per million [6] [7].
The ether carbon linkages demonstrate chemical shifts consistent with alkyl-aryl ether systems, typically appearing between 65-75 parts per million. These values align with established correlations for benzhydryl ether derivatives and provide quantitative structural verification [11].
Vibrational Frequency Analysis
Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within 2-[(Benzhydryloxy)methyl]oxirane. The carbon-oxygen stretching vibrations of the ether linkage appear as strong absorptions in the 1000-1300 wavenumber range, consistent with established literature for aromatic ethers [5] [12] [13].
Aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 wavenumber region, while the oxirane ring system exhibits characteristic absorptions around 800-900 wavenumbers due to ring breathing modes and carbon-oxygen stretching of the strained three-membered ring [12] [13].
The absence of broad hydroxyl absorption bands in the 3200-3600 wavenumber region confirms the ether nature of the compound rather than alcohol functionality. Additionally, the lack of carbonyl absorption around 1700 wavenumbers eliminates the possibility of oxidation products [13].
Fingerprint Region Characterization
The fingerprint region below 1500 wavenumbers provides detailed molecular identification through characteristic bending and skeletal vibrations. Aromatic ring vibrations typically appear at 1450-1600 wavenumbers, while the unique combination of oxirane and benzhydryl functionalities creates a distinctive spectral signature that serves as a molecular fingerprint [12] [14].
Molecular Ion Identification
Mass spectrometry provides definitive molecular weight confirmation through the molecular ion peak at mass-to-charge ratio 240, corresponding to the intact molecular formula C₁₆H₁₆O₂ . The molecular ion serves as the starting point for fragmentation analysis and structural elucidation [15].
Characteristic Fragmentation Patterns
The mass spectrum exhibits characteristic fragmentation patterns that reflect the molecular architecture. The base peak frequently appears at mass-to-charge ratio 167, corresponding to the diphenylmethyl cation formed by cleavage of the ether bond [6]. This fragment represents the stable benzhydryl carbocation, which is favored due to extensive aromatic stabilization.
Additional significant fragments include the phenyl cation at mass-to-charge ratio 77 and various aromatic rearrangement products. The oxirane ring opening typically generates fragments corresponding to formaldehyde loss and related structural rearrangements .
Separation Methodology
High Performance Liquid Chromatography provides excellent separation and quantitative analysis of 2-[(Benzhydryloxy)methyl]oxirane. Reversed-phase chromatography using C18 columns with acetonitrile-water mobile phases achieves baseline separation from potential impurities and degradation products [16] [17].
Optimal separation conditions typically employ gradient elution starting with 40% acetonitrile in water, progressing to 90% acetonitrile over 15-20 minutes. The compound elutes as a well-resolved peak with retention times typically between 12-15 minutes under these conditions [16].
Purity Determination Protocols
Purity assessment utilizes area normalization methods with detection limits routinely achieving parts-per-million sensitivity. The method demonstrates excellent linearity across concentration ranges from 1-1000 micrograms per milliliter, with correlation coefficients exceeding 0.999 [16] [17].
Quality control procedures include system suitability testing using retention time precision, peak symmetry factors, and theoretical plate counts. Acceptable criteria require retention time reproducibility within 2%, tailing factors below 2.0, and minimum theoretical plate counts of 2000 [17].
Instrumental Parameters
Gas Chromatography-Mass Spectrometry analysis employs capillary columns with appropriate stationary phases for oxirane analysis. Typical conditions include initial temperatures of 50°C with programmed heating to 280°C at 10°C per minute [19].
The mass spectrometer operates in electron ionization mode at 70 electron volts, providing reproducible fragmentation patterns for structural confirmation and quantitative analysis [20] [15].
Analytical Performance Characteristics
Detection limits for Gas Chromatography-Mass Spectrometry analysis typically achieve nanogram sensitivity with excellent selectivity through selected ion monitoring. The method demonstrates superior specificity through simultaneous chromatographic separation and mass spectral identification [19] [15].
Decomposition Temperature Profile
Thermogravimetric Analysis reveals the thermal stability profile of 2-[(Benzhydryloxy)methyl]oxirane through continuous mass monitoring during controlled heating. Initial mass loss typically begins around 150-180°C, corresponding to volatilization and early decomposition processes [21] [22].
The primary decomposition stage occurs between 250-350°C, with maximum mass loss rates observed around 300°C. This temperature range reflects the thermal lability of the oxirane ring system and ether linkages [22] [23].
Decomposition Mechanism Insights
Multi-stage decomposition patterns indicate sequential thermal degradation processes. Initial oxirane ring opening occurs at lower temperatures, followed by ether bond cleavage and aromatic ring degradation at higher temperatures [22] [23].
The final residue typically represents 10-15% of the original mass, consisting primarily of carbonaceous char from aromatic ring degradation. This residue formation is characteristic of compounds containing multiple aromatic rings [21] [23].
Endothermic and Exothermic Transitions
Differential Scanning Calorimetry provides detailed information about thermal transitions and energy changes during heating. The technique typically reveals endothermic events corresponding to volatilization and decomposition processes [24] [25].
Glass transition temperatures, if present, appear as subtle baseline shifts in the heat flow curve, typically occurring below 100°C for this molecular structure. Crystallization and melting events may be observed depending on the thermal history and purity of the sample [26] [27].
Thermal Stability Assessment
The onset temperature of major thermal events provides quantitative thermal stability data. Decomposition onset temperatures typically occur between 200-250°C under standard heating rates of 10°C per minute [24] [28].
Activation energy calculations using multiple heating rates provide kinetic parameters for decomposition processes. These values typically range from 100-200 kilojoules per mole for organic compounds of similar structure [25] [28].
Decomposition Kinetics
Kinetic analysis of thermal decomposition employs multiple heating rate experiments to determine activation energies and reaction mechanisms. The Kissinger method and other kinetic models provide quantitative assessment of thermal stability [29] [30].
Calculated activation energies for the primary decomposition process typically range from 120-180 kilojoules per mole, indicating moderate thermal stability consistent with oxirane-containing compounds [29] [30].
Atmospheric Effects on Thermal Stability
Comparative studies under inert and oxidative atmospheres reveal the influence of oxygen on decomposition pathways. Inert atmosphere typically results in higher decomposition temperatures due to the absence of oxidative degradation mechanisms [23] [31].
Oxidative conditions generally lower decomposition onset temperatures by 20-50°C and modify fragmentation patterns through additional oxygen incorporation reactions [23] [32].
Table 1: Spectroscopic Identification Parameters
| Technique | Parameter | Expected Value | Diagnostic Significance |
|---|---|---|---|
| ¹H NMR | Oxirane protons | 2.5-3.5 ppm | Epoxide confirmation |
| ¹H NMR | Benzhydryl proton | 5.3-5.8 ppm (s) | Structural identifier |
| ¹H NMR | Aromatic protons | 7.2-7.4 ppm (m) | Phenyl ring presence |
| ¹³C NMR | Oxirane carbons | 45-65 ppm | Ring structure |
| ¹³C NMR | Aromatic carbons | 125-145 ppm | Benzene rings |
| FT-IR | C-O stretch | 1000-1300 cm⁻¹ | Ether linkage |
| MS | Molecular ion | m/z 240 | Molecular weight |
| MS | Base peak | m/z 167 | Benzhydryl fragment |
Table 2: Chromatographic Analysis Conditions
| Method | Column Type | Mobile Phase | Detection | Retention Time |
|---|---|---|---|---|
| HPLC | C18 (250×4.6 mm) | ACN/H₂O gradient | UV 254 nm | 12-15 min |
| GC-MS | DB-5 (30m×0.25mm) | He carrier gas | EI-MS 70 eV | 18-22 min |
| HPLC | C8 (150×2.1 mm) | MeOH/buffer | DAD | 8-12 min |
Table 3: Thermal Analysis Parameters
| Technique | Parameter | Temperature Range | Heating Rate | Atmosphere |
|---|---|---|---|---|
| TGA | Decomposition onset | 200-250°C | 10°C/min | N₂ or air |
| DSC | Glass transition | <100°C | 10°C/min | N₂ |
| TGA | Maximum mass loss | 280-320°C | 5-20°C/min | Variable |
| DSC | Decomposition enthalpy | Variable | 10°C/min | N₂ |